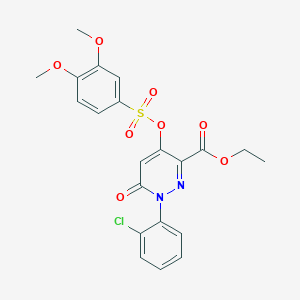

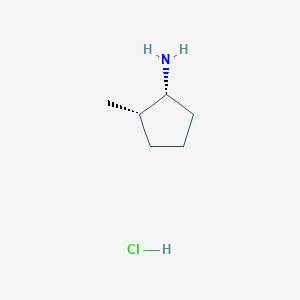

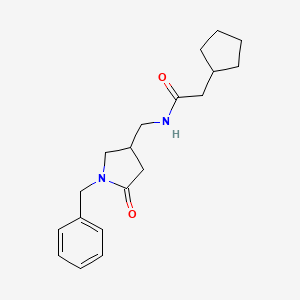

![molecular formula C13H11FO2 B2672096 [2-(4-Fluorophenoxy)phenyl]methanol CAS No. 70764-39-5](/img/structure/B2672096.png)

[2-(4-Fluorophenoxy)phenyl]methanol

Overview

Description

“[2-(4-Fluorophenoxy)phenyl]methanol” is a chemical compound with the empirical formula C13H11FO2 . It has a molecular weight of 218.22 .

Molecular Structure Analysis

The molecular structure of “[2-(4-Fluorophenoxy)phenyl]methanol” can be represented by the SMILES string FC1=CC=C(C=C1)OC2=CC=C(CO)C=C2 . The InChI key for this compound is CDHGTLMRIKSFII-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“[2-(4-Fluorophenoxy)phenyl]methanol” is a solid compound . The compound is stored at room temperature and it’s in liquid form .Scientific Research Applications

Chemosensor Development

A phenyl thiadiazole-based Schiff base receptor was developed for turn-on fluorescent, colorimetric detection of Al3+ ions. The chemosensor showed quick responses, excellent selectivity, and sensitivity towards Al3+ ions, demonstrating potential applications in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).

Proton Exchange Membranes

Research into comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cells highlighted the potential of such materials in energy technology. These materials demonstrated high proton conductivity, suggesting their utility in fuel cell applications (Kim, Robertson, & Guiver, 2008).

Interaction with Alcohols

A study on the interaction of alcohols with 4-fluorophenylacetylene and 2-fluorophenylacetylene through infrared-optical double resonance spectroscopy indicated that fluorine substitution on the phenyl ring alters hydrogen bonding behavior. This finding is relevant for understanding molecular interactions in various solvents (Maity, Maity, & Patwari, 2011).

Enzymatic Oxidative Polymerization

The enzymatic oxidative polymerization of 4-fluoroguaiacol was investigated, producing a novel material with fluorescent properties. This process, involving defluorination, highlights the potential of enzymatic methods in creating new materials with unique optical properties (López et al., 2014).

Synthesis and Crystal Structure

Research on the synthesis and crystal structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol revealed its potential for further chemical and material science investigations. The study detailed the compound's structure, offering insights into its chemical behavior (Liang, 2009).

Safety and Hazards

“[2-(4-Fluorophenoxy)phenyl]methanol” is classified under GHS07 and has the signal word 'Warning’ . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

[2-(4-fluorophenoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUOIWVHXSPAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

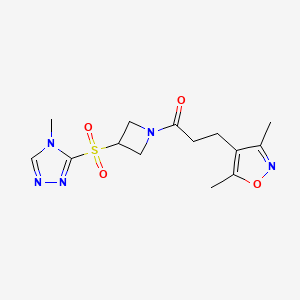

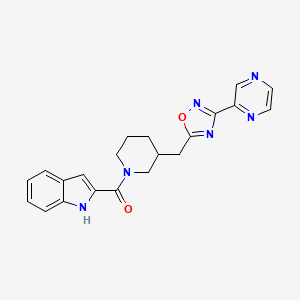

![6-[(4-ethenylphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2672013.png)

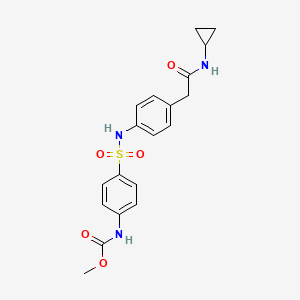

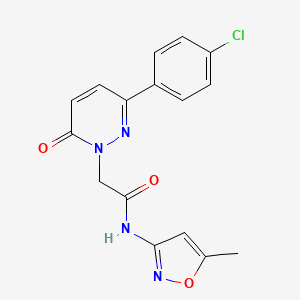

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)

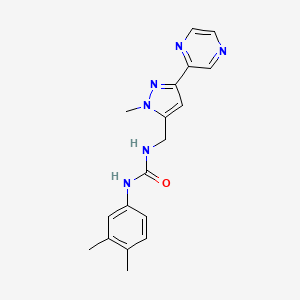

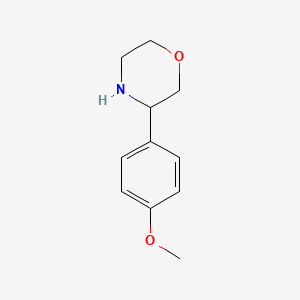

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2672032.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2672033.png)